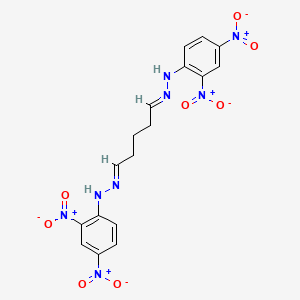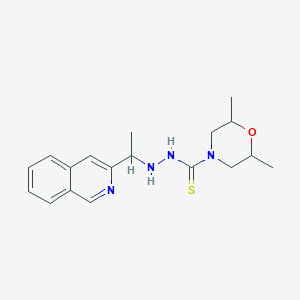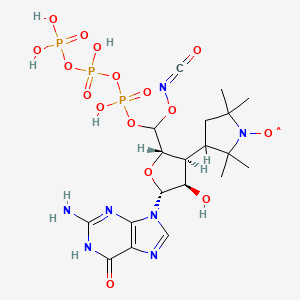
Glutaraldehyde bis(2,4-dinitrophenylhydrazone)
Overview
Description
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is a chemical compound with the molecular formula C17H16N8O8 and a molecular weight of 460.36 g/mol . It is primarily used as an analytical standard for environmental analysis . The compound is characterized by its orange-brown color and a melting point of 196-197°C .
Mechanism of Action
Target of Action
Glutaraldehyde bis(2,4-dinitrophenylhydrazone), also known as Glutaraldehyde (DNPH Derivative), is a complex compound used in various analytical and environmental applications
Mode of Action
The compound is known to form through the reaction of glutaraldehyde with 2,4-dinitrophenylhydrazine (DNPH), resulting in a quaternary bis-derivative . This derivative forms three geometric isomers (E–E, E–Z, and Z–Z) as a result of the two C=N double bonds .
Biochemical Pathways
It’s known that the compound is used in analytical chemistry, particularly in environmental analysis .
Result of Action
The compound is used in analytical chemistry for the measurement of glutaraldehyde . The amination reaction of Glutaraldehyde–DNPhydrazones with 2-picoline borane results in the formation of N-(2,4-dinitrophenyl)-1-piperidinamine (DNPPA) . DNPPA is very stable and has excellent solubility in acetonitrile .
Action Environment
It’s used in environmental analysis, indicating its stability and efficacy in various environmental conditions .
Biochemical Analysis
Biochemical Properties
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) plays a significant role in biochemical reactions, particularly in the detection and quantification of aldehydes and ketones. It interacts with enzymes such as aldehyde dehydrogenase and proteins that contain reactive carbonyl groups. The nature of these interactions involves the formation of hydrazone derivatives, which are stable and can be easily detected using spectrophotometric methods . This compound is also used in the study of protein carbonylation, a marker of oxidative stress in cells.
Cellular Effects
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) affects various types of cells and cellular processes. It influences cell function by reacting with cellular aldehydes and ketones, leading to the formation of stable hydrazone derivatives. This reaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux .
Molecular Mechanism
The molecular mechanism of action of glutaraldehyde bis(2,4-dinitrophenylhydrazone) involves its ability to form covalent bonds with aldehydes and ketones. This binding interaction leads to the formation of hydrazone derivatives, which are stable and can be detected using various analytical techniques. The compound can inhibit or activate enzymes by modifying their reactive carbonyl groups, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutaraldehyde bis(2,4-dinitrophenylhydrazone) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s stability and degradation products can influence cellular processes .
Dosage Effects in Animal Models
The effects of glutaraldehyde bis(2,4-dinitrophenylhydrazone) vary with different dosages in animal models. At low doses, the compound can effectively form hydrazone derivatives without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is involved in metabolic pathways that include the interaction with enzymes such as aldehyde dehydrogenase. The compound can affect metabolic flux by inhibiting or modifying the activity of these enzymes. This interaction can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, glutaraldehyde bis(2,4-dinitrophenylhydrazone) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of glutaraldehyde bis(2,4-dinitrophenylhydrazone) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound can impact its activity and function, including its ability to form hydrazone derivatives with reactive carbonyl groups .
Preparation Methods
The synthesis of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) typically involves the reaction of glutaraldehyde with 2,4-dinitrophenylhydrazine. This reaction forms a hydrazone derivative, which is a quaternary bis-derivative . The reaction conditions often include the use of catalytic amounts of acid to accelerate the amination reaction, which can be completed within 10 minutes in the presence of 100 mmol/L phosphoric acid . Industrial production methods may vary, but the fundamental synthetic route remains consistent.
Chemical Reactions Analysis
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) undergoes several types of chemical reactions, including:
Substitution: The hydrazone group can participate in substitution reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include phosphoric acid and 2-picoline borane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) has several scientific research applications, including:
Environmental Analysis: It is used as an analytical standard for detecting and quantifying glutaraldehyde in environmental samples.
Biology and Medicine: While specific applications in biology and medicine are less documented, hydrazone derivatives are generally known for their potential use in drug development and biochemical assays.
Comparison with Similar Compounds
Glutaraldehyde bis(2,4-dinitrophenylhydrazone) can be compared with other similar compounds, such as:
Formaldehyde-2,4-dinitrophenylhydrazone: Similar in structure but derived from formaldehyde instead of glutaraldehyde.
Acetone-2,4-dinitrophenylhydrazone: Derived from acetone and used for similar analytical purposes.
Cyclohexanone-2,4-dinitrophenylhydrazone: Another hydrazone derivative used in chemical analysis.
The uniqueness of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) lies in its specific reactivity with glutaraldehyde, making it particularly useful for environmental and analytical chemistry applications.
Properties
CAS No. |
5085-07-4 |
|---|---|
Molecular Formula |
C17H16N8O8 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[(Z)-[(5Z)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N8O8/c26-22(27)12-4-6-14(16(10-12)24(30)31)20-18-8-2-1-3-9-19-21-15-7-5-13(23(28)29)11-17(15)25(32)33/h4-11,20-21H,1-3H2/b18-8-,19-9- |
InChI Key |
QAUJHIMXYLFORD-LVTUVZGMSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\CCC/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)


